2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 1396969-17-7
VCID: VC2901515
InChI: InChI=1S/C22H23N3O2/c1-22(2)12-14-7-3-4-9-17(14)20(25-22)24-19(21(26)27)11-15-13-23-18-10-6-5-8-16(15)18/h3-10,13,19,23H,11-12H2,1-2H3,(H,24,25)(H,26,27)
SMILES: CC1(CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)N1)C
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid

CAS No.: 1396969-17-7

Cat. No.: VC2901515

Molecular Formula: C22H23N3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid - 1396969-17-7

Specification

CAS No. 1396969-17-7
Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
IUPAC Name 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C22H23N3O2/c1-22(2)12-14-7-3-4-9-17(14)20(25-22)24-19(21(26)27)11-15-13-23-18-10-6-5-8-16(15)18/h3-10,13,19,23H,11-12H2,1-2H3,(H,24,25)(H,26,27)
Standard InChI Key VYWADWPICLYLCL-UHFFFAOYSA-N
SMILES CC1(CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)N1)C
Canonical SMILES CC1(CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)N1)C

Introduction

Structural Features and Characteristics

The structure of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid comprises three main components that contribute to its potentially interesting biological properties:

Isoquinoline Moiety

The 3,3-dimethyl-3,4-dihydroisoquinolin-1-yl portion provides a partially reduced heterocyclic scaffold that differs from the fully aromatic isoquinoline. This structural element features:

  • A partially reduced isoquinoline core (3,4-dihydro structure)

  • Gem-dimethyl substitution at the 3-position

  • A reactive imine (C=N) functionality at position 1

The isoquinoline structure is found in numerous biologically active compounds, including natural alkaloids and synthetic pharmaceuticals, suggesting this moiety may contribute to the compound's potential biological activity.

Indole Moiety

The 3-(1H-indol-3-yl)-propionic acid portion resembles the structure of tryptophan, an essential amino acid. The indole ring system is a privileged structure in medicinal chemistry, appearing in numerous drugs and natural products. Key features include:

  • An indole nucleus connected at the 3-position

  • A two-carbon linker to the amino acid center

  • A free NH group potentially serving as a hydrogen bond donor

Amino Acid Character

The central portion of the molecule contains an α-amino acid structure with:

  • A carboxylic acid group capable of forming salts or esters

  • A secondary amino group linking the indole and isoquinoline portions

  • A chiral center at the α-carbon (though stereochemistry isn't specified in the literature sources)

This combination of structural features creates a molecule with multiple potential interaction points for biological targets, including hydrogen bond donors and acceptors, aromatic surfaces for π-stacking interactions, and a carboxylic acid for ionic interactions.

Synthesis and Chemical Reactions

Chemical Reactivity

The compound possesses several reactive functional groups that can participate in various chemical transformations:

  • Carboxylic acid reactions: Including esterification, amidation, and salt formation

  • Indole NH reactions: Potential N-alkylation or N-acylation

  • Secondary amine reactions: Possible alkylation or acylation

These reactive sites provide opportunities for further derivatization and structure-activity relationship studies.

CategoryInformation
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal WordWarning

Current Research Status and Future Directions

Related Research

While research specifically focused on 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid is limited in the available literature, research on related compounds with similar structures provides context for potential applications:

  • Histidine kinase inhibitor development: Research has explored 2-aminoquinazoline-based inhibitors of histidine kinases two-component systems with high nanomolar affinity. Similar heterocyclic frameworks may share mechanistic features with our compound of interest .

  • Synthetic methodology development: Novel methods for synthesizing heterocyclic cores like quinazolines and indazoles have been developed, which could potentially be applied to the synthesis or derivatization of our target compound .

  • Structure-activity relationship studies: Research on phenylazole-based antibacterials active against S. aureus Newman provides a model for how structural modifications might affect the biological activity of our compound .

Future Research Possibilities

Several promising research directions could be pursued with 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid:

  • Target identification: Determining specific biological targets through screening against panels of enzymes, receptors, or pathogens

  • Structural modifications: Exploring the effects of modifications to the isoquinoline, indole, or amino acid portions on biological activity

  • Formulation development: Investigating delivery systems to overcome potential solubility or stability issues

  • Mechanism of action studies: Elucidating precise biochemical interactions responsible for any observed biological activities

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